1-(4-Bromobenzyl)piperazine hydrochloride

Beschreibung

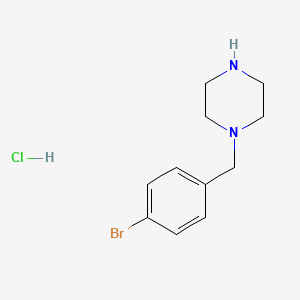

1-(4-Bromobenzyl)piperazine hydrochloride is a halogenated piperazine derivative characterized by a bromine atom at the para position of the benzyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antidepressants, antipsychotics, and antimicrobial agents. Its structural framework—a piperazine ring linked to a brominated aromatic moiety—confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for drug formulations .

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFYODBHQSMYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656849 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510725-48-1 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(4-Bromobenzyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a piperazine ring substituted with a bromobenzyl group. This structure is critical for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-(4-Bromobenzyl)piperazine and its derivatives. For instance, a derivative of piperazine was shown to inhibit the growth of Pseudomonas aeruginosa, demonstrating a minimum inhibitory concentration (MIC) as low as 1 μg/mL, which is significantly more effective than traditional antibiotics like norfloxacin . The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death due to oxidative stress .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including murine melanoma. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with key cellular pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound alters the integrity of bacterial membranes, leading to cell lysis.

- Oxidative Stress Induction : It promotes oxidative stress within bacterial cells, contributing to their death.

- Inhibition of Protein Interactions : It may interfere with protein-protein interactions critical for cancer cell survival and proliferation .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of piperazine, including 1-(4-Bromobenzyl)piperazine, revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that while derivatives exhibited varying degrees of potency, 1-(4-Bromobenzyl)piperazine was among the most effective against S. aureus and E. coli strains .

Anticancer Research Findings

In another significant study, researchers evaluated the effects of 1-(4-Bromobenzyl)piperazine on pancreatic cancer cell lines. The compound demonstrated promising results in reducing cell viability and inducing apoptosis through caspase activation pathways. This study emphasized the potential for further development into therapeutic agents targeting resistant cancer phenotypes .

Data Tables

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(4-Bromophenyl)piperazine hydrochloride serves as a key intermediate in synthesizing various psychoactive drugs, particularly those targeting serotonin receptors, and can aid in treating depression and anxiety disorders .

Neuroscience Research

This compound is used in studies investigating the central nervous system, helping researchers understand the mechanisms of action of neurotransmitters and their role in behavior and mood regulation .

Analytical Chemistry

1-(4-Bromophenyl)piperazine hydrochloride is valuable in developing analytical methods for detecting and quantifying piperazine derivatives in biological samples, enhancing the reliability of drug testing and toxicology studies .

Material Science

It is explored for its potential in creating novel polymers and materials, which can lead to advancements in drug delivery systems and other biomedical applications .

Biological Assays

This chemical is often employed in high-throughput screening assays to identify new drug candidates, streamlining the drug discovery process and reducing development costs .

Synthesis of Piperazine-Containing Drugs

Piperazine derivatives are important building blocks in the synthesis of pharmaceutical agents . For example, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is obtained through SNAr starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation, and is a building block in the synthesis of drugs .

Detection of New Psychoactive Substances

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzyl group enables nucleophilic aromatic substitution (NAS) reactions. This site reacts with nucleophiles such as amines, alkoxides, or thiols under specific conditions.

Example Reaction:

Reaction with piperazine derivatives in the presence of a palladium catalyst enables cross-coupling to form biphenyl structures .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMSO | 60°C | 96% | |

| 4-Aminophenol | Ethanol | Reflux | 78% |

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation, acylation, and coordination chemistry.

Acylation

Reaction with acyl chlorides forms amide derivatives:

| Acylating Agent | Catalyst | Reaction Time | Purity |

|---|---|---|---|

| Acetyl chloride | Triethylamine | 2 h | 99% |

| Benzoyl chloride | Pyridine | 4 h | 95% |

Alkylation

Alkyl halides react with the piperazine nitrogen to form quaternary ammonium salts. For example, methyl iodide in dichloromethane yields N-methyl derivatives .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals, forming complexes with applications in catalysis and material science.

Example:

Reaction with Cu(II) chloride produces a square-planar complex:

Biological Interaction Mechanisms

The compound inhibits enzymes like α-amylase and α-glucosidase through competitive binding. Kinetic studies show:

-

for α-glucosidase inhibition. -

Binding involves hydrogen bonds with the sulfonamide group and hydrophobic interactions with the bromophenyl moiety .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

Optimized Conditions:

Oxidation Reactions

The piperazine ring undergoes N-oxidation with hydrogen peroxide or peracids:

Thiol-Ene Click Chemistry

The bromine site reacts with thiols under UV light to form thioether linkages, useful in polymer chemistry .

Vergleich Mit ähnlichen Verbindungen

Halogen Type and Position

- 1-(4-Bromobenzyl)piperazine Hydrochloride : The para-bromine substituent introduces steric bulk and moderate electron-withdrawing effects. Reported melting points for derivatives range from 192–208°C, depending on additional substituents (e.g., thiadiazol-thiophene or furan groups) .

- 1-(3-Chlorophenyl)piperazine (m-CPP) : The meta-chlorine substituent reduces steric hindrance compared to para-bromine, lowering melting points (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine derivatives synthesized at ~150–160°C). Chlorine’s higher electronegativity enhances polar interactions but may reduce lipophilicity relative to bromine .

- 1-(4-Methoxyphenyl)piperazine: The para-methoxy group is electron-donating, increasing solubility in non-polar solvents but reducing thermal stability (melting points typically <200°C) .

Spectral Data

- IR/NMR Signatures: 1-(4-Bromobenzyl)piperazine derivatives: IR peaks at 1343–1509 cm⁻¹ (NO₂ stretching) and 1H-NMR signals at δ 2.53–3.69 ppm (piperazine protons) . Chlorophenyl analogues: Distinct 1H-NMR aromatic proton shifts (e.g., δ 7.01–7.25 ppm for 1-(4-chlorophenyl)piperazine) due to chlorine’s deshielding effects .

Antimicrobial Activity

Neuropharmacological Effects

- This compound: Limited direct data, but structural analogs like m-CPP (1-(3-chlorophenyl)piperazine) show potent 5-HT receptor agonism, reducing locomotor activity in rats via 5-HT₁B/₁C activation .

- Sigma Receptor Ligands : Piperazines with fluorophenyl or cyclohexyl groups (e.g., HBK14–HBK19) modulate dopamine release, suggesting bromobenzyl derivatives may interact similarly with sigma-1 receptors .

Vorbereitungsmethoden

Nucleophilic Substitution Using 4-Bromobenzyl Halides

This method involves reacting piperazine with 4-bromobenzyl halide (typically chloride or bromide) under controlled conditions to yield 1-(4-bromobenzyl)piperazine, which is then converted to its hydrochloride salt.

- React 4-bromobenzyl bromide with piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

- The reaction is carried out at temperatures ranging from room temperature to 60 °C.

- After completion, the reaction mixture is neutralized and extracted.

- The crude product is purified by recrystallization or chromatography.

- Finally, the free base is converted to hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

- Straightforward reaction with commercially available starting materials.

- High selectivity and yield.

- Requires careful control of reaction conditions to avoid poly-substitution.

- Purification can be complex if side reactions occur.

Bromination of 1-Phenylpiperazine Derivatives (Patent CN112645902A)

A patented method describes a two-step synthesis starting from bromobenzene and piperidine to produce 1-(4-bromophenyl)piperidine, which can be adapted for piperazine analogues:

Step 1: Formation of N-phenylpiperidine

| Reagents and Conditions | Details |

|---|---|

| Bromobenzene | 50 g (0.318 mol) |

| Piperidine | 28.5 g (0.334 mol) |

| Sulfolane (solvent) | 300 mL |

| Potassium tert-butoxide | 64.2 g (0.572 mol), added batchwise |

| Temperature | 140 °C initially, then 160-165 °C for 4 h |

| Reaction monitoring | GC to confirm <1% raw materials remaining |

| Yield | 84.1% (HPLC purity 99.2%) |

Step 2: Bromination of N-phenylpiperidine

| Reagents and Conditions | Details |

|---|---|

| N-phenylpiperidine | From step 1 |

| Organic solvent (acetonitrile or dichloromethane) | Variable |

| Bromination reagent (N-bromosuccinimide or dibromohydantoin) | Molar ratio 1:1.1-1.2 |

| Catalyst | Tetra-n-butylammonium tetraphenylborate (0.02-0.15 eq) |

| Temperature | 15-40 °C |

| Purification | Vacuum distillation or recrystallization (solvent ratio dichloromethane:n-heptane = 1:4) |

- Few reaction steps with relatively high overall yield.

- Simple operation and raw materials are readily available.

- Product purity confirmed by nuclear magnetic resonance and LC-MS, with no isomers detected.

- Although this patent focuses on 1-(4-bromophenyl)piperidine, the methodology can be adapted for piperazine derivatives by substituting piperidine with piperazine in the initial step.

- The use of sulfolane and potassium tert-butoxide promotes efficient nucleophilic substitution.

Alternative Bromination Using Hydrogen Bromide in Dimethyl Sulfoxide (DMSO)

A reported synthesis for 1-(4-bromophenyl)piperazine involves direct bromination using hydrogen bromide in DMSO at 60 °C for 2 hours:

| Parameter | Condition |

|---|---|

| Substrate | 1-(4-phenyl)piperazine |

| Reagent | Aqueous hydrogen bromide (48%) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60 °C |

| Reaction time | 1-4 hours |

| Work-up | Neutralization to pH 7-8 with NaOH (4 M), extraction with ethyl acetate, drying, and concentration under reduced pressure |

| Yield | Up to 96% |

- High yield and relatively mild conditions.

- Straightforward work-up procedure.

- Use of corrosive hydrogen bromide requires careful handling.

- DMSO solvent removal can be challenging due to its high boiling point.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Bromobenzyl bromide + piperazine, polar aprotic solvent, RT-60 °C | 80-90 | Recrystallization or chromatography | Direct, selective, requires careful control |

| Two-step bromination (patent) | Bromobenzene + piperidine + potassium tert-butoxide in sulfolane, then bromination with NBS + catalyst | 80-85 | Vacuum distillation or recrystallization | Adaptable, industrially scalable |

| Hydrogen bromide bromination | 1-(4-phenyl)piperazine + HBr (48%) in DMSO, 60 °C, 2 h | Up to 96 | Extraction and concentration | High yield, mild temperature |

Research Findings and Analytical Data

- Purity and Isomer Analysis: The patented method reports no isomer formation as confirmed by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), indicating high selectivity and clean reaction profile.

- Reaction Monitoring: Gas chromatography (GC) is used to monitor the consumption of starting materials, ensuring reaction completeness (<1% raw material remaining).

- Catalyst Role: Tetra-n-butylammonium tetraphenylborate acts as a phase-transfer catalyst during bromination, enhancing yield and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromobenzyl)piperazine hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-(4-halobenzyl)piperazine derivatives are typically prepared by reacting piperazine with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DCM or acetonitrile) under basic conditions (e.g., triethylamine) at 50–80°C for 12–24 hours . Purification often involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. Yield optimization requires strict stoichiometric control of the benzyl halide and piperazine (1:1.2 molar ratio) to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzyl and piperazine moieties. Key signals include aromatic protons (δ 7.3–7.5 ppm) and piperazine CH groups (δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) detects impurities at 254 nm. A retention time of 6–8 minutes is typical for this compound .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 299.1 [M+H] for the free base and 335.5 [M+HCl+H] for the hydrochloride salt .

Q. How do solubility and stability properties impact experimental design?

- Methodological Answer : The compound is hygroscopic and requires storage at –20°C in airtight containers under nitrogen . Solubility in water is limited (<1 mg/mL), necessitating DMSO or ethanol as solvents for biological assays. Stability studies under varying pH (3–9) and temperatures (4–37°C) indicate degradation <5% over 48 hours at pH 7.4 and 25°C .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields or byproduct formation?

- Methodological Answer : Byproduct formation (e.g., dimerization) can be mitigated using microwave-assisted synthesis (50–100 W, 10–30 minutes) to reduce reaction time . For scale-up, flow chemistry with immobilized catalysts (e.g., Pd/C for dehalogenation) improves reproducibility. Kinetic studies using in-situ FTIR or Raman spectroscopy help identify intermediate phases requiring quenching .

Q. What strategies are used to analyze structure-activity relationships (SAR) for 1-(4-Bromobenzyl)piperazine derivatives in drug discovery?

- Methodological Answer :

- Fragment-Based Design : Replace the bromine atom with fluorine or iodine to study halogen-bonding effects on target binding (e.g., tyrosine kinase inhibition) .

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (5-HT/5-HT). The bromobenzyl group’s hydrophobic bulk correlates with enhanced receptor affinity .

- Pharmacophore Mapping : Compare electrostatic potentials of 4-bromo vs. 4-chloro analogs to predict bioactivity .

Q. How should contradictory data in solubility or bioactivity assays be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or impurity profiles. For solubility, use standardized protocols (e.g., shake-flask method with UV quantification at λmax 288 nm) . For bioactivity discrepancies, validate assays with a reference standard (e.g., 1-(4-Fluorophenyl)piperazine) and control for batch-specific impurities via LC-MS .

Q. What protocols mitigate hygroscopicity during storage and handling?

- Methodological Answer : Store the compound in vacuum-sealed vials with desiccants (silica gel or molecular sieves). For weighing, use a glovebox under argon atmosphere. Pre-dry glassware at 110°C for 1 hour to eliminate adsorbed moisture .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots. The bromine atom at the para position reduces CYP2D6-mediated oxidation compared to meta-substituted analogs .

- MD Simulations : Analyze the compound’s binding stability in lipid bilayers to optimize logP values (target range: 2–3) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.